Ethyl Benzofuran-2-carboxylate
Overview
Description
Ethyl Benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, is a derivative of benzofuran, characterized by the presence of an ethyl ester group at the second position of the benzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, including Ethyl Benzofuran-2-carboxylate, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds . .
Mode of Action
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells . .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been shown to have dramatic anticancer activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Ethyl Benzofuran-2-carboxylate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Benzofuran compounds have been shown to have significant cell growth inhibitory effects
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Benzofuran-2-carboxylate typically involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl Benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of benzofuran-2-ethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl Benzofuran-2-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Ethyl Benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
- Benzofuran-2-carboxylic acid
- Benzofuran-2-ethanol
- Mthis compound
Uniqueness: this compound is unique due to the presence of the ethyl ester group, which imparts distinct chemical and biological properties. This ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Ethyl Benzofuran-2-carboxylate (EBFC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the various biological effects, mechanisms of action, and potential applications of EBFC, supported by empirical research findings and case studies.
Overview of this compound
EBFC is a benzofuran derivative characterized by its ethyl ester functional group. It has been studied for its potential therapeutic properties, including anticancer , antimicrobial , and anti-inflammatory activities. The compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.
Target of Action
EBFC exerts its biological effects by interacting with multiple molecular targets. Research indicates that it can inhibit cell growth in various cancer cell lines, demonstrating significant anticancer properties. The compound's mechanism involves the modulation of key biochemical pathways that regulate cell proliferation and apoptosis .
Mode of Action
The mode of action for EBFC includes:
- Cell Growth Inhibition : Studies have shown that EBFC can significantly inhibit the growth of cancer cells, including breast cancer cell lines like MCF-7 and MDA-MB-231. For instance, one study reported an IC50 value of 2.52 μM for EBFC in MDA-MB-231 cells, indicating potent antiproliferative activity comparable to established chemotherapeutics like Doxorubicin .
- Enzyme Inhibition : EBFC has been identified as an inhibitor of carbonic anhydrases (CAs), which are crucial for various physiological processes. The inhibition constants (KIs) for specific isoforms such as hCA IX have been reported to be as low as 0.56 μM, highlighting its potential as a therapeutic agent in cancer treatment .
Anticancer Activity
The anticancer properties of EBFC are among its most studied aspects. It has shown effectiveness against several cancer types through various mechanisms:
- Apoptosis Induction : EBFC treatment has been associated with increased apoptosis in cancer cells, as evidenced by flow cytometry assays that demonstrated significant increases in both early and late apoptotic cells following treatment .
- Cell Cycle Arrest : In studies on MDA-MB-231 cells, EBFC was shown to induce G2/M phase arrest, suggesting that it disrupts normal cell cycle progression .
Antimicrobial Activity
EBFC also exhibits antimicrobial properties. Research indicates that benzofuran derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Anti-inflammatory Effects
The anti-inflammatory potential of EBFC has been explored in various studies, indicating that it may modulate inflammatory pathways effectively. This activity could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of EBFC and related compounds:
- Anticancer Evaluation : A study focusing on benzofuran derivatives found that compounds similar to EBFC exhibited strong growth inhibitory effects on breast cancer cell lines. The results suggested a promising avenue for developing new anticancer therapies based on this scaffold .
- Enzymatic Assays : In vitro enzymatic assays demonstrated that EBFC derivatives could significantly inhibit α-glucosidase activity, suggesting potential applications in managing diabetes alongside its anticancer properties .
- Synthesis and Characterization : The synthesis of EBFC has been optimized to ensure high yields and purity, facilitating further biological evaluations. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity necessary for biological activity .
Properties
IUPAC Name |
ethyl 1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWQPOUWLVOHKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348894 | |
Record name | Ethyl 1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3199-61-9 | |
Record name | Ethyl 1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of Ethyl Benzofuran-2-carboxylate in organic synthesis?
A1: this compound serves as a valuable precursor in synthesizing substituted benzofuran derivatives. For example, it reacts with hydrazine hydrate to yield the corresponding hydrazide, which can be further modified to create diverse compounds with potential biological activity []. This versatility makes it a key building block in medicinal chemistry research.
Q2: Can you describe an efficient synthetic route to obtain substituted Ethyl Benzofuran-2-carboxylates?
A2: A highly effective method involves using substituted 2-formylphenoxy ethylcarboxylates as starting materials []. Reacting these with 0.4 equivalents of P(MeNCH2CH2)3N at 70°C for 3 hours yields the desired substituted Ethyl Benzofuran-2-carboxylates in impressive yields ranging from 80-99% []. This approach offers a practical and high-yielding pathway for accessing these valuable compounds.
Q3: What biological activities have been investigated for benzofuran derivatives incorporating the this compound scaffold?
A3: Researchers have explored the potential of benzofuran derivatives containing the this compound core for various biological activities. Specifically, compounds featuring a 4-thiazolidinone moiety linked to the benzofuran scaffold have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial properties []. This highlights the potential of this chemical class for developing novel therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.